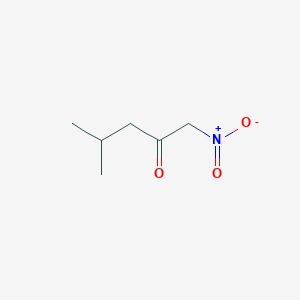

2-Pentanone, 4-methyl-1-nitro-

CAS No.: 61960-86-9

Cat. No.: VC19499524

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61960-86-9 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | 4-methyl-1-nitropentan-2-one |

| Standard InChI | InChI=1S/C6H11NO3/c1-5(2)3-6(8)4-7(9)10/h5H,3-4H2,1-2H3 |

| Standard InChI Key | MTJHHRNKSKUATM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=O)C[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-methyl-1-nitropentan-2-one, reflecting its five-carbon backbone (pentan-2-one), methyl substituent at position 4, and nitro group (-NO₂) at position 1. Its molecular formula, C₆H₁₁NO₃, corresponds to a molar mass of 145.16 g/mol as computed by PubChem .

Table 1: Key Identifiers of 2-Pentanone, 4-Methyl-1-Nitro-

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 61960-86-9 | PubChem |

| SMILES Notation | CC(C)CC(=O)CN+[O-] | PubChem |

| InChIKey | MTJHHRNKSKUATM-UHFFFAOYSA-N | PubChem |

| Exact Mass | 145.0740 g/mol | PubChem |

| XLogP3 (Partition Coefficient) | 1.2 (estimated) | PubChem |

Stereochemical and Conformational Properties

The compound’s 3D conformation, as modeled in PubChem, shows a planar nitro group adjacent to the ketone functionality. This arrangement may influence reactivity, particularly in nucleophilic additions or reductions. Computational descriptors predict moderate hydrophobicity (XLogP3 = 1.2), suggesting solubility in organic solvents like ethanol or acetone .

Synthesis and Industrial Production

Hypothesized Synthetic Pathways

While no explicit synthesis routes for 2-pentanone, 4-methyl-1-nitro- are documented, analogous nitroketones are typically synthesized via:

-

Nitration of Alcohol Precursors: Treatment of 4-methyl-2-pentanol with nitric acid (HNO₃) under controlled conditions, though over-nitration risks must be mitigated.

-

Oxidation of Nitroalkanes: Oxidation of 4-methyl-1-nitropentane using agents like potassium permanganate (KMnO₄) in acidic media.

Industrial Scalability Challenges

Industrial production would require optimizing:

-

Temperature Control: Excessive heat during nitration could degrade the nitro group or cause explosive side reactions.

-

Selectivity: Ensuring mono-nitration at the 1-position without forming di-nitro byproducts.

Physicochemical Properties

Stability and Reactivity

The nitro group confers oxidizing properties, necessitating storage away from reducing agents. Predicted stability under ambient conditions is moderate, though prolonged exposure to light or moisture may induce decomposition.

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include ν(C=O) ~1700 cm⁻¹ (ketone) and ν(NO₂) ~1520, 1350 cm⁻¹ (asymmetric/symmetric stretching).

-

NMR: ¹H NMR would show signals for the methyl branch (δ ~1.0–1.2 ppm) and nitro-adjacent methylene (δ ~4.0–4.5 ppm) .

Toxicity and Regulatory Considerations

Absence of Direct Toxicological Data

-

Rodent Nephrotoxicity: Linked to α-globulin nephropathy in male rats, though human relevance is disputed .

-

Inhalation Risks: Exposure to 1800 ppm in mice induced hepatic CYP2B10 upregulation, suggesting metabolic stress .

Regulatory Implications

The Australian Industrial Chemicals Notification and Assessment Scheme (NICNAS) classifies 4-methyl-2-pentanone as requiring handling precautions due to potential respiratory and dermal irritation . Extrapolating to the nitro derivative, stricter controls may be warranted given the nitro group’s reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume